[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate
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Overview
Description
[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate is a complex organic compound that belongs to the class of naphthyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate typically involves multi-step organic reactions. One common approach is the condensation of 4-amino-3-(4-phenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with active methylene compounds under reflux conditions in ethanol, using potassium hydroxide as a base . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield. Solvent-free reactions and the use of catalysts like basic alumina can also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds and appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its antiviral and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . The compound can also interact with microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridines: Known for their anticancer and antiviral activities.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: Exhibits high antiproliferative activity against various cancer cell lines.
Uniqueness
What sets [2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate apart is its unique structural features that allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
389117-40-2 |
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Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C20H17N3O3/c1-13(24)26-18-7-3-2-6-16(18)20(25)23-10-8-17-15(12-23)11-14-5-4-9-21-19(14)22-17/h2-7,9,11H,8,10,12H2,1H3 |
InChI Key |
LWYYQLOXONXMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N2CCC3=C(C2)C=C4C=CC=NC4=N3 |
Origin of Product |
United States |
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